1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a compound characterized by the presence of pyrrolidine and pyridine rings, making it a compound of significant interest in organic chemistry and pharmacology. This molecule's unique structure allows it to engage in a variety of chemical reactions and applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves a multi-step synthesis process. Key steps typically include the formation of the pyrrolidine-2,5-dione core, followed by the introduction of the oxoethyl linker and the subsequent attachment of the 5-Methylpyridin-2-yl group. Reaction conditions often require carefully controlled environments, using reagents such as strong bases, acids, and oxidizing agents to achieve the desired product purity and yield.
Industrial Production Methods: Industrial production of this compound might leverage scalable reactions such as catalytic hydrogenation, solvent-extraction techniques, and crystallization methods to ensure high yield and purity. Flow chemistry and continuous manufacturing processes are also employed to maintain consistent production scales and reduce batch-to-batch variability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo a variety of chemical reactions including:
Oxidation: Conversion to higher oxidation states using agents like potassium permanganate or chromic acid.
Reduction: Reaction with reducing agents like lithium aluminum hydride to generate reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyridine or pyrrolidine rings.
Common Reagents and Conditions: Common reagents include halogenating agents, Grignard reagents, and organolithium compounds. Standard conditions might involve anhydrous environments, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures ranging from -78°C to 150°C, depending on the reaction specifics.
Major Products: The major products formed depend on the type of reaction, but they typically include various substituted pyrrolidine and pyridine derivatives, which can further participate in downstream synthetic applications.
Scientific Research Applications
1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione finds extensive use in the following fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies exploring receptor binding and enzyme inhibition due to its ability to interact with biological macromolecules.
Industry: Used in material sciences for developing new polymers and as a catalyst in certain industrial reactions.
Mechanism of Action
The mechanism of action of 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves binding to specific molecular targets such as enzymes or receptors, altering their function. The pyrrolidine and pyridine moieties are critical for these interactions, providing a scaffold that fits precisely into the active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Unique Features: Compared to similar compounds, 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione stands out due to its dual ring structure and the presence of a versatile oxoethyl linker, which provides increased reactivity and specificity in biological systems.
List of Similar Compounds: Similar compounds include:
1-(2-Pyrrolidin-2-yl-2-oxoethyl)pyrrolidine-2,5-dione
1-(3-(5-Methylpyridin-2-yl)oxy)pyrrolidine
2,5-Dioxo-3-(5-Methylpyridin-2-yl)oxypyrrolidin-1-yl
There you have it! A comprehensive overview of this compound
Properties
IUPAC Name |
1-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-11-2-3-13(17-8-11)23-12-6-7-18(9-12)16(22)10-19-14(20)4-5-15(19)21/h2-3,8,12H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMFLZBYLTFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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